1,3-bis[(methoxyamino)methylidene]thiourea
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Overview
Description
N,N’-bis[(methoxyimino)methyl]thiourea is an organic compound with the molecular formula C5H10N4O2S It is a derivative of thiourea, where the hydrogen atoms are replaced by methoxyimino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-bis[(methoxyimino)methyl]thiourea can be synthesized through the reaction of thiourea with methoxyimino derivatives under controlled conditions. The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out at room temperature. The reaction mixture is stirred for several hours until the desired product is formed. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of N,N’-bis[(methoxyimino)methyl]thiourea involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is subjected to rigorous quality control to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis[(methoxyimino)methyl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form the corresponding amines.
Substitution: The methoxyimino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the use of catalysts or specific reagents such as halogens or acids.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N’-bis[(methoxyimino)methyl]thiourea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,N’-bis[(methoxyimino)methyl]thiourea involves its interaction with specific molecular targets. The methoxyimino groups can form hydrogen bonds with biological molecules, affecting their function. The compound may also act as an inhibitor of certain enzymes, disrupting metabolic pathways and leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiourea: The parent compound, which lacks the methoxyimino groups.
N,N’-dimethylthiourea: A derivative with methyl groups instead of methoxyimino groups.
N,N’-diethylthiourea: Another derivative with ethyl groups.
Uniqueness
N,N’-bis[(methoxyimino)methyl]thiourea is unique due to the presence of methoxyimino groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1,3-bis[(methoxyamino)methylidene]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O2S/c1-10-8-3-6-5(12)7-4-9-11-2/h3-4H,1-2H3,(H2,6,7,8,9,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLHTTSCIQRCCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC=NC(=S)N=CNOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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